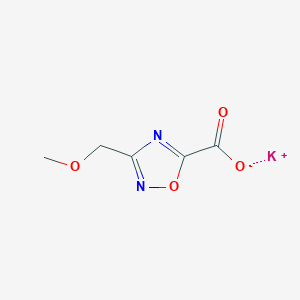

Potassium 3-(methoxymethyl)-1,2,4-oxadiazole-5-carboxylate

Description

Properties

IUPAC Name |

potassium;3-(methoxymethyl)-1,2,4-oxadiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O4.K/c1-10-2-3-6-4(5(8)9)11-7-3;/h2H2,1H3,(H,8,9);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFPNKPFRLBKXAI-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=NOC(=N1)C(=O)[O-].[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5KN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2230803-18-4 | |

| Record name | potassium 3-(methoxymethyl)-1,2,4-oxadiazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 3-(methoxymethyl)-1,2,4-oxadiazole-5-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a hydrazide with an ester in the presence of a base. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Potassium 3-(methoxymethyl)-1,2,4-oxadiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can participate in nucleophilic substitution reactions, where the methoxymethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Potassium 3-(methoxymethyl)-1,2,4-oxadiazole-5-carboxylate is a chemical compound with several potential applications, primarily in the fields of medicinal chemistry and materials science. The compound's structure features a 1,2,4-oxadiazole ring, which is known for its diverse biological activities and utility in synthesizing complex heterocyclic systems .

Scientific Research Applications

Pharmaceutical Research:

- Monoamine Oxidase B (MAO-B) Inhibitor: this compound has been identified as a potent and selective inhibitor of human MAO-B. It exhibits significant inhibition with an IC50 value of 0.036 μM for MAO-B, showing isoform specificity. This suggests its potential as a therapeutic agent for neurodegenerative disorders like Parkinson’s disease.

- Antiviral Agent: This compound has been identified as a potential inhibitor of the Hepatitis B virus (HBV). It was synthesized through alkylation of 3-(chloromethyl)-5-(pentan-3-yl)-1,2,4-oxadiazole.

- Anticancer agent: Derivatives of 1,2,4-oxadiazoles, have demonstrated potential as anticancer agents . Certain 3,5-diarylsubstituted derivatives of 1,2,4-oxadiazole can induce apoptosis in cancer cells, leading to the creation of a wide library of compounds for cancer research .

Synthesis of Pyrimidines:

- This compound can be used as a starting material in metal carbonyl mediated rearrangement reactions to synthesize substituted pyrimidines. The presence of the 1,2,4-oxadiazole ring as a substituent suggests its potential as a building block for creating complex heterocyclic systems.

Other Applications:

Mechanism of Action

The mechanism of action of Potassium 3-(methoxymethyl)-1,2,4-oxadiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations in 1,2,4-Oxadiazole Carboxylates

The 1,2,4-oxadiazole scaffold is highly tunable, with substituents at positions 3 and 5 significantly altering physicochemical and biological properties. Below is a comparative analysis of structurally related compounds:

Key Observations :

- Lipophilicity : The tert-butyl derivative (logP ~2.5 estimated) is more lipophilic than the methoxymethyl analog (logP ~0.8), influencing membrane permeability .

- Solubility : The methoxymethyl group enhances aqueous solubility compared to alkyl or aryl substituents, critical for bioavailability in drug design .

- Synthetic Utility : Methyl and ethyl esters (e.g., Ethyl 3-cyclopentyl-1,2,4-oxadiazole-5-carboxylate) are common intermediates for further functionalization via hydrolysis or amidation .

Electronic and Steric Effects

- This contrasts with electron-withdrawing groups like trifluoromethyl (e.g., Potassium 3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazole-5-carboxylate), which enhance electrophilicity for nucleophilic reactions .

- Steric Hindrance : Bulky substituents (e.g., tert-butyl) reduce reactivity at the carboxylate position, whereas smaller groups (methyl, methoxymethyl) allow easier access for further chemical modifications .

Biological Activity

Potassium 3-(methoxymethyl)-1,2,4-oxadiazole-5-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 196.20 g/mol . The structure features a methoxymethyl group attached to the oxadiazole ring, which is crucial for its biological activity. The oxadiazole core is known for its diverse pharmacological properties, including antimicrobial and anticancer activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The oxadiazole ring can modulate enzyme activity and receptor interactions, potentially leading to inhibitory effects on cancer cell proliferation and other biological processes. The presence of the methoxymethyl group may enhance binding affinity and specificity towards these targets .

Anticancer Properties

Research indicates that derivatives of the oxadiazole family exhibit potent anticancer properties. For instance:

- Cell Line Studies : this compound has shown promising results in inhibiting the growth of various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. In vitro studies have reported IC50 values indicating significant cytotoxicity against these cell lines .

- Mechanistic Insights : Studies have suggested that this compound may induce apoptosis in cancer cells through pathways involving caspase activation and p53 expression modulation. For example, compounds structurally related to this compound have been shown to increase p53 levels and activate apoptotic markers in MCF-7 cells .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties:

- Inhibition Studies : It has demonstrated activity against various bacterial strains. For instance, compounds with similar oxadiazole structures have shown effective inhibition against gram-positive bacteria .

Case Studies and Research Findings

A selection of studies highlights the biological activities associated with this compound:

Q & A

Q. What are the standard synthetic routes for Potassium 3-(methoxymethyl)-1,2,4-oxadiazole-5-carboxylate, and how can reaction conditions be optimized to maximize yield?

- Methodological Answer: The compound is likely synthesized via cyclization of a hydroxylamine intermediate with a methoxymethyl-substituted carboxylic acid derivative. A two-step approach is common:

Ester formation: React 3-(methoxymethyl)-1,2,4-oxadiazole-5-carboxylic acid with an alcohol (e.g., ethyl ester) under acidic conditions .

Salt formation: Hydrolyze the ester to the carboxylic acid using aqueous base (e.g., KOH), followed by neutralization to isolate the potassium salt.

Critical parameters include temperature control (40–60°C for cyclization), stoichiometric ratios of reagents (e.g., 1:1.2 hydroxylamine to acid chloride), and purification via recrystallization or column chromatography. Evidence from similar oxadiazole esters (e.g., ethyl 3-tert-butyl derivatives) shows yields of 60–75% under optimized conditions .

Q. Which spectroscopic and chromatographic techniques are most effective for structural confirmation and purity assessment?

- Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR identify the methoxymethyl group (δ ~3.3 ppm for OCH₃, δ ~4.5 ppm for CH₂O) and oxadiazole ring protons (δ ~8.0–8.5 ppm) .

- Mass Spectrometry (HRMS): Exact mass analysis confirms the molecular ion [C₆H₆KN₂O₄]⁺ (calculated m/z: 213.02) .

- HPLC: Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) assesses purity (>95% by area normalization) .

- IR Spectroscopy: Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C ether stretch) validate functional groups .

Advanced Research Questions

Q. How does the methoxymethyl substituent influence the electronic and steric properties of the oxadiazole ring, and what experimental approaches can quantify these effects?

- Methodological Answer:

- Electronic Effects: Use Hammett σ constants or DFT calculations to evaluate electron-donating effects of the methoxymethyl group. Compare reaction rates (e.g., hydrolysis) with analogs lacking the substituent .

- Steric Effects: X-ray crystallography or NOESY NMR can assess conformational restrictions. For example, methoxymethyl groups in similar oxadiazoles introduce torsional strain, reducing ring planarity by ~10–15° .

- Spectroscopic Probes: ¹H NMR coupling constants (e.g., vicinal J values) and ¹³C chemical shifts quantify electronic perturbations .

Q. How can researchers resolve contradictions in reactivity data between this compound and its alkyl ester precursors?

- Methodological Answer:

- Comparative Kinetics: Conduct parallel reactions (e.g., nucleophilic substitutions) with the potassium salt and its ethyl ester. Monitor reactivity differences via LC-MS or in-situ IR .

- Solvent Effects: Test polar aprotic (DMF, DMSO) vs. protic (MeOH, H₂O) solvents to isolate ionic vs. covalent intermediate contributions .

- Isotopic Labeling: Use ¹⁸O-labeled water during hydrolysis to track carboxylate formation pathways .

- Theoretical Modeling: MD simulations or QM/MM studies can predict solvation effects and transition states .

Data Contradiction Analysis

Q. Discrepancies in reported solubility: How to validate whether the compound is soluble in aqueous vs. organic media?

- Methodological Answer:

- Phase-Solubility Studies: Perform shake-flask experiments in H₂O, MeOH, and DMSO at 25°C. Centrifuge and analyze supernatant via UV-Vis (λmax ~260 nm for oxadiazoles) .

- Dynamic Light Scattering (DLS): Detect aggregates in aqueous solutions if solubility is <1 mg/mL .

- Ion Chromatography: Quantify free K⁺ ions in solution to confirm dissociation of the carboxylate salt .

Research Design Considerations

Q. What strategies minimize byproduct formation during the synthesis of derivatives (e.g., amides, hydrazides) from this potassium salt?

- Methodological Answer:

- Activation of Carboxylate: Use coupling agents (EDC/HOBt) to convert the carboxylate to an active ester before nucleophilic attack .

- Protection/Deprotection: Temporarily protect the methoxymethyl group with TBSCl if side reactions (e.g., O-demethylation) occur .

- In-Situ Monitoring: ReactIR or Raman spectroscopy tracks intermediate formation and guides reaction quenching .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.